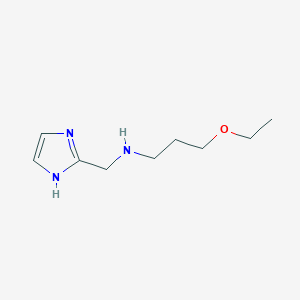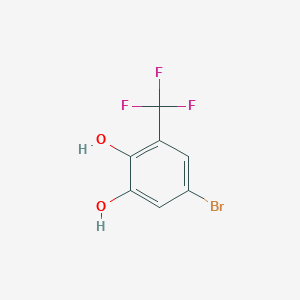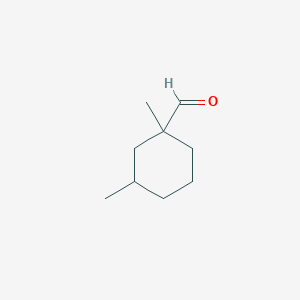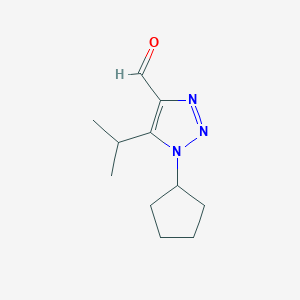
1,2-Dimethylcyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C8H14O. It is a derivative of cyclopentane, featuring two methyl groups and an aldehyde functional group attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone followed by oxidation. The reaction typically involves the use of methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The resulting 1,2-dimethylcyclopentanone is then oxidized using reagents like pyridinium chlorochromate (PCC) to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes utilize catalysts and controlled reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Grignard reagents (RMgX)
Major Products:
Oxidation: 1,2-Dimethylcyclopentane-1-carboxylic acid
Reduction: 1,2-Dimethylcyclopentane-1-methanol
Substitution: Various secondary alcohols depending on the Grignard reagent used.
Scientific Research Applications
1,2-Dimethylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the specificity and kinetics of aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a building block for drug synthesis. Its reactivity with various functional groups makes it a versatile compound in medicinal chemistry.
Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functional group, which imparts distinct aromatic properties
Mechanism of Action
The mechanism of action of 1,2-dimethylcyclopentane-1-carbaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive, making it susceptible to nucleophilic attack. This reactivity is utilized in various synthetic transformations, where the compound acts as an electrophilic center. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Cyclopentane: A simple cyclic hydrocarbon with no substituents.
1,2-Dimethylcyclopentane: Similar structure but lacks the aldehyde functional group.
Cyclopentanone: Contains a ketone group instead of an aldehyde.
Uniqueness: 1,2-Dimethylcyclopentane-1-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde functional group on the cyclopentane ring. This combination imparts distinct reactivity and properties, making it a valuable compound for various chemical and industrial applications .
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1,2-dimethylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O/c1-7-4-3-5-8(7,2)6-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
MALTWHQLIUWIDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13276784.png)

amine](/img/structure/B13276816.png)

![4-[(2-Methoxyphenyl)methoxy]piperidine](/img/structure/B13276823.png)



![1-{Thieno[3,2-b]furan-5-carbonyl}piperazine](/img/structure/B13276848.png)
![{2-Oxa-6-azaspiro[4.5]decan-3-yl}methanol](/img/structure/B13276849.png)
![3-Chloro-2-{[(1-methoxypropan-2-yl)amino]methyl}phenol](/img/structure/B13276868.png)
